

Arachidyl Laurate: A Comprehensive Safety and Toxicity Profile

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Compound of Interest

Compound Name: Arachidyl laurate

Cat. No.: B1598217

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate, the ester of arachidyl alcohol and lauric acid, is a wax-like substance utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient. As with any chemical compound intended for topical application, a thorough understanding of its safety and toxicity profile is paramount for formulators, researchers, and regulatory professionals. This technical guide provides a comprehensive overview of the available safety and toxicity data for **arachidyl laurate**, drawing upon the principle of read-across from structurally similar compounds as employed by authoritative bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. Due to a lack of specific toxicological studies on **arachidyl laurate**, its safety assessment relies on data from other alkyl esters, particularly other laurate esters.

Toxicological Data Summary

The safety of **arachidyl laurate** has been primarily established through grouping and read-across from other alkyl esters. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, as a class, are safe for use in cosmetics when formulated to be non-irritating and non-sensitizing. The following tables summarize the quantitative data from studies on various laurate esters and other representative alkyl esters that underpin the safety assessment of **arachidyl laurate**.

Table 1: Acute Oral Toxicity

Test Substance	Species	Route	LD50	Reference
Ethyl Laurate	Rat	Oral	> 5 g/kg	CIR Safety Assessment
Myristyl Laurate	Rat	Oral	> 2 g/kg	CIR Safety Assessment

Table 2: Dermal Irritation/Corrosion

Test Substance	Species	Concentration	Observation Period	Results (Primary Irritation Index)	Reference
Lauryl Laurate	Rabbit	100%	72 hours	0.83 (Slightly irritating)	CIR Safety Assessment
Isopropyl Laurate	Rabbit	100%	72 hours	2.5 (Mildly irritating)	CIR Safety Assessment
Methyl Laurate	Human	2.0% in petrolatum	48 hours	Non-irritating	CIR Safety Assessment

Table 3: Ocular Irritation

Test Substance	Species	Concentration	Observation Period	Results	Reference
Ethyl Laurate	Rabbit	100%	72 hours	Minimally irritating	CIR Safety Assessment
Butyl Laurate	Rabbit	100%	72 hours	Mildly irritating	CIR Safety Assessment

Table 4: Skin Sensitization

Test Substance	Assay	Species	Concentration	Results	Reference
Lauryl Laurate	HRIPT	Human	4.0% in petrolatum	Not a sensitizer	CIR Safety Assessment
Methyl Laurate	LLNA	Mouse	50%	Not a sensitizer	CIR Safety Assessment

Table 5: Genotoxicity

Test Substance	Assay	Test System	Metabolic Activation	Concentration	Results	Reference
Ethyl Laurate	Ames Test	S. typhimurium	With & Without	Up to 5000 µg/plate	Non-mutagenic	CIR Safety Assessment
Alkyl Esters	Various	In vitro	With & Without	Various	Generally non-genotoxic	CIR Safety Assessment

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the safety assessment of alkyl esters.

Dermal Irritation/Corrosion: Draize Rabbit Test

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

- Test System: Healthy, young adult albino rabbits.
- Procedure:

- Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal is clipped.
- 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin.
- The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
- Following exposure, the dressing is removed, and the test site is gently cleansed.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The Primary Irritation Index (PII) is calculated from these scores.

Ocular Irritation: Draize Rabbit Test

This method evaluates the potential of a substance to cause eye irritation or damage.

- Test System: Healthy, adult albino rabbits.
- Procedure:
 - A single dose of 0.1 mL of a liquid or 100 mg of a solid substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
 - The eyelids are held together for approximately one second to prevent loss of the material.
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored using a standardized system.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the potential of a substance to induce allergic contact dermatitis in humans.

- **Test Population:** A panel of human volunteers (typically 50-200 subjects).
- **Induction Phase:**
 - A patch containing the test material at a non-irritating concentration is applied to the skin (e.g., the back or upper arm) of each subject.
 - The patch is worn for 24-48 hours and then removed.
 - This procedure is repeated nine times over a three-week period at the same application site.
- **Rest Period:** A two-week period with no patch applications follows the induction phase.
- **Challenge Phase:**
 - A challenge patch with the test material is applied to a new, previously untreated skin site.
 - The patch is removed after 24-48 hours.
- **Observation:** The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after application.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

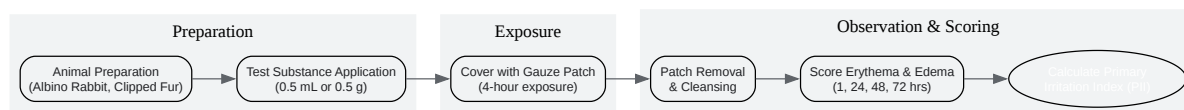
This in vitro assay is widely used to detect the potential of a substance to cause gene mutations.

- **Test System:** Histidine-dependent strains of *Salmonella typhimurium* bacteria.
- **Procedure:**
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver enzymes).
 - The mixture is plated on a minimal agar medium that lacks histidine.

- Observation: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

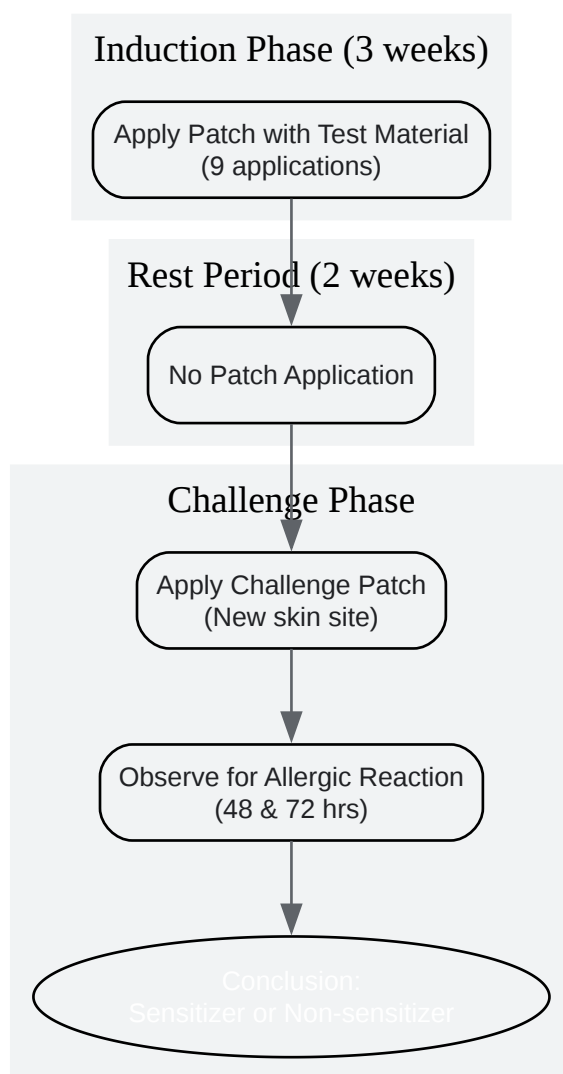
Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical framework for the safety assessment of **arachidyl laurate**.



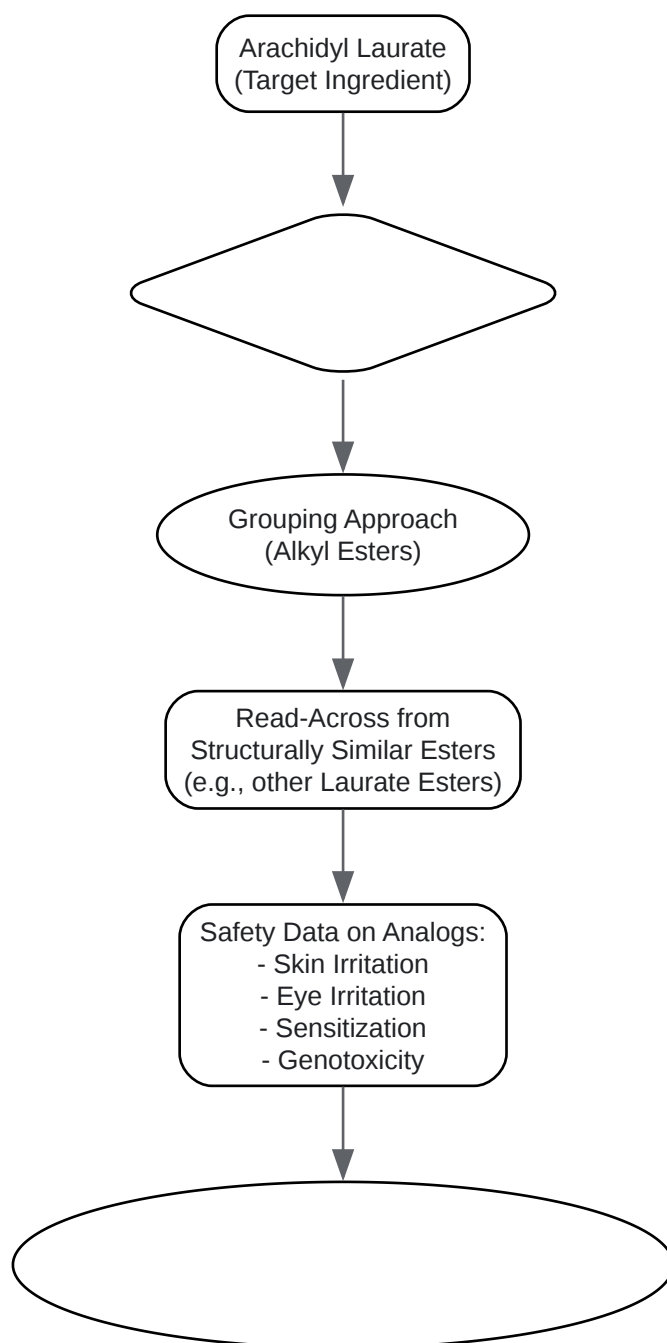
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Dermal Irritation (Draize) Test Workflow.



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Skin Sensitization (HRIPT) Workflow.



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Logical Framework for **Arachidyl Laurate** Safety Assessment.

Conclusion

The safety of **arachidyl laurate** for use in cosmetic and personal care products is well-supported by the comprehensive safety assessment of the broader alkyl esters group conducted by the Cosmetic Ingredient Review Expert Panel. While direct toxicological data on

arachidyl laurate is limited, the principle of read-across from structurally and functionally similar compounds, particularly other laurate esters, provides a robust basis for its safety evaluation. The available data indicate that **arachidyl laurate** is not expected to be a significant skin or eye irritant at typical use concentrations, nor is it expected to be a skin sensitizer or have genotoxic potential. As with all cosmetic ingredients, formulators should ensure that the final product is non-irritating.

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